3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3-Fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a benzothieno[3,2-d]pyrimidine derivative featuring a fused bicyclic core with a thiophene ring annulated to a pyrimidine-dione system. Key structural elements include:
- 1-[3-(Trifluoromethyl)benzyl] group: The electron-withdrawing trifluoromethyl group may improve metabolic stability and binding affinity.
- Pyrimidine-2,4(1H,3H)-dione moiety: A common pharmacophore in kinase inhibitors and anti-inflammatory agents, likely contributing to hydrogen bonding with target proteins .
Properties
CAS No. |
893787-54-7 |
|---|---|
Molecular Formula |
C25H16F4N2O2S |
Molecular Weight |
484.47 |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H16F4N2O2S/c1-14-9-10-17(12-19(14)26)31-23(32)22-21(18-7-2-3-8-20(18)34-22)30(24(31)33)13-15-5-4-6-16(11-15)25(27,28)29/h2-12H,13H2,1H3 |
InChI Key |
IEKQHXMMCGEPHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel organic molecule characterized by a complex structure that combines thieno and pyrimidine rings with fluorinated substituents. This unique configuration suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Features
The compound's structure includes:
- Fluorinated Aromatic Groups : Enhancing lipophilicity and potentially its bioactivity.
- Benzothieno and Pyrimidine Rings : Known for their diverse biological applications.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer : Many derivatives of benzothieno-pyrimidines have shown significant anticancer properties.
- Antimicrobial : Some related compounds have demonstrated efficacy against bacterial and fungal pathogens.
- Anti-inflammatory and Analgesic : Certain derivatives are noted for their anti-inflammatory effects.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthieno[3,2-d]pyrimidin-2(1H)-one | Thienopyrimidine core | Anticancer |
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial |
| Triazole-based compounds | Different heterocycle but similar reactivity | Antifungal |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of trifluoromethyl groups may enhance binding affinity due to multipolar interactions with target proteins, which is a common feature in many successful pharmaceuticals .
Case Studies and Research Findings
- Anticancer Studies : Research has shown that Mannich bases derived from similar structures exhibit significant antiproliferative activity against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These studies suggest that modifications to the benzothieno-pyrimidine core can lead to enhanced cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity : Compounds with thienopyrimidine structures have been tested against a range of microbial strains, showing promising results in inhibiting growth. The structural diversity allows for tailored activity against specific pathogens .
- Mechanistic Insights : Studies on the mechanism of action indicate that these compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism. For instance, the inhibition of DNA topoisomerase I has been linked to the cytotoxic effects observed in certain derivatives.
Scientific Research Applications
The specific biological activities of this compound are still being elucidated; however, similar compounds have been investigated for a range of activities:
- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. The thieno-pyrimidine core is known for its ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Research indicates that benzothieno derivatives possess antimicrobial activities, making them suitable candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its potential applications. Interaction studies can provide insights into:
- Mechanisms of Action : How the compound affects cellular processes.
- Target Identification : Specific proteins or pathways influenced by the compound.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthieno[3,2-d]pyrimidin-2(1H)-one | Thienopyrimidine core | Anticancer |
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial |
| Triazole-based compounds | Different heterocycle | Antifungal |
Case Studies
Several case studies highlight the applications and effectiveness of compounds similar to 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:
- Anticancer Studies : Research has shown that thieno-pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Efficacy : Studies demonstrated that benzothieno derivatives exhibit significant antimicrobial activity against various bacterial strains.
Comparison with Similar Compounds
Anti-Inflammatory Derivatives
Compounds with modifications at positions 2, 3, and 4 of the benzothieno[3,2-d]pyrimidine scaffold have been studied for COX-2 inhibition:
Structural Insights :
- Fluorine and trifluoromethyl groups in the target compound may improve binding specificity compared to non-fluorinated analogs (e.g., compound 4) by engaging in halogen bonding with COX-2 residues .
- The benzylsulfanyl group in compound 4 contributes to fluorescence properties, whereas the trifluoromethylbenzyl group in the target compound likely prioritizes enzyme affinity over imaging utility .
Anti-Proliferative and Anti-Diabetic Derivatives
Thieno[2,3-d]pyrimidine analogs (structurally distinct due to annulation position) exhibit diverse activities:
Key Differences :
- Anti-diabetic derivatives prioritize hydrophilic substituents (e.g., amino groups), contrasting with the lipophilic fluorinated groups in the target compound .
Heterocyclic Analogues with Modified Cores
Benzo-Furo[3,2-d]Pyrimidinones
The title compound in , 3-phenyl-2-(prop-2-ynyloxy)-1-benzo-furo[3,2-d]pyrimidin-4(3H)-one , shares a fused pyrimidine-dione core but replaces thiophene with furan:
- Planarity: The benzo-furo[3,2-d]pyrimidinone unit is nearly planar (max deviation: 0.045 Å), suggesting similar stacking interactions to benzothieno derivatives .
- Pharmacological Implications : Furan’s reduced electronegativity vs. thiophene may weaken enzyme interactions but improve solubility.
Thieno[2,3-d]Pyrimidinones
Compound 3-allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one () highlights:
- Substituent Effects : The allyl and benzylsulfanyl groups may confer dual functionality (e.g., covalent binding via sulfhydryl groups) absent in the target compound .
- Fluorophenyl Group : Similar to the target compound’s 3-fluoro-4-methylphenyl group, this moiety could enhance target selectivity for fluorophilic enzyme pockets.
Critical Analysis :
Q & A
Q. What are the typical synthetic routes for preparing 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:
- Core formation : Cyclization of precursors like aminothiophene carboxylates with urea or thiourea derivatives to construct the benzothieno[3,2-d]pyrimidine scaffold .
- Functionalization : Introduction of the 3-fluoro-4-methylphenyl and 3-(trifluoromethyl)benzyl groups via alkylation or substitution reactions. Lewis acids (e.g., BF₃·Et₂O) are often used to enhance reaction efficiency .
- Optimization : Temperature control (e.g., reflux in DMF or DMSO) and inert atmospheres (N₂/Ar) are critical to prevent intermediate decomposition .
Q. How is the compound characterized structurally?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolve ambiguous spectral data and confirm stereochemistry (e.g., torsion angles of trifluoromethyl groups) .
Q. What are the primary biological targets investigated for this compound?
The compound is studied for:
- Kinase inhibition : Potential activity against tyrosine kinases due to structural similarity to ATP-competitive inhibitors .
- Antimicrobial activity : Fluorinated and trifluoromethyl groups enhance membrane penetration, targeting bacterial enzymes .
- Anticancer potential : Evaluated in vitro via cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines) .
Advanced Research Questions
Q. How can synthetic yields be optimized given the complexity of the benzothieno-pyrimidine core?
Methodological strategies include:
- Design of Experiments (DoE) : Screen reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
- Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .
Q. How to resolve contradictions in biological activity data across studies?
Potential approaches:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cancer studies) and control compounds to minimize variability .
- Metabolic stability testing : Assess compound degradation in different media (e.g., liver microsomes) to explain inconsistent in vivo/in vitro results .
- Structural analogs : Compare activity of derivatives (Table 1) to isolate substituent effects .
Table 1 : Impact of substituents on biological activity
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| 3-position | -CF₃ | ↑ Lipophilicity, ↑ kinase inhibition |
| 4-position (phenyl) | -F, -CH₃ | ↓ Metabolic degradation, ↑ bioavailability |
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to kinase active sites (e.g., EGFR) using software like AutoDock Vina .
- QSAR modeling : Correlate electronic parameters (Hammett constants) of substituents with IC₅₀ values .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
Q. How to address poor solubility in aqueous assays?
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve delivery .
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Purification : Chromatography (flash or HPLC) is required to separate regioisomers, increasing cost and time .
- Toxic byproducts : Monitor halogenated intermediates (e.g., fluorobenzyl derivatives) using GC-MS .
- Process safety : Exothermic reactions (e.g., trifluoromethylation) require controlled addition rates .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by measuring protein thermal stability .
- Knockout models : Use CRISPR/Cas9 to delete putative targets and assess activity loss .
- Fluorescent probes : Develop BODIPY-labeled analogs for confocal microscopy tracking .
Q. What are the best practices for storing the compound to ensure stability?
- Storage conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis of the dione moiety .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
